(5-Aminopyridin-3-yl)boronic acid
Overview
Description
“(5-Aminopyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H7BN2O2 . Boronic acids are commonly studied boron compounds in organic chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids and their derivatives have been synthesized using various processes . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(5-Aminopyridin-3-yl)boronic acid” is 137.93 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 138.0600576 g/mol . The topological polar surface area is 79.4 Ų .Chemical Reactions Analysis
Boronic acids, such as “(5-Aminopyridin-3-yl)boronic acid”, have been used in various chemical reactions . They have been used in the preparation of positron emission tomography (PET) radioligand .Physical And Chemical Properties Analysis
“(5-Aminopyridin-3-yl)boronic acid” is a solid at room temperature . It has a rotatable bond count of 1 . Its complexity, as computed by Cactvs 3.4.8.18, is 112 .Scientific Research Applications
Sensing Applications
Boronic acids: , including (5-Aminopyridin-3-yl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection . These applications include the detection of glucose levels in diabetes management, where the boronic acid can bind to the diols present in sugars.
Biological Labelling
The diol interaction capability of boronic acids also extends to biological labelling. This application is particularly useful in the study of cellular processes where specific molecules need to be tracked or quantified . For example, (5-Aminopyridin-3-yl)boronic acid can be used to label glycoproteins or glycolipids on cell surfaces.
Protein Manipulation and Modification
Boronic acids are utilized in protein manipulation and modification due to their affinity for diols, which are often present on the side chains of serine or threonine in post-translationally modified proteins . This allows for selective modification of proteins, which is crucial in understanding protein function and interaction.
Separation Technologies
In the field of separation technologies, boronic acids can be employed for the selective extraction and purification of cis-diol-containing biomolecules. This is especially beneficial for the isolation of specific compounds from complex biological mixtures .
Development of Therapeutics
The interaction of boronic acids with various biological molecules positions them as potential candidates for the development of therapeutics. They can be used to interfere with signaling pathways, inhibit enzymes, or as delivery systems for drugs .
Controlled Release Systems
Boronic acids are incorporated into polymers that respond to changes in glucose concentration, making them ideal for the controlled release of insulin in response to blood sugar levels. This application is a significant area of research in the treatment of diabetes .
Mechanism of Action
Target of Action
The primary target of (5-Aminopyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of (5-Aminopyridin-3-yl)boronic acid is influenced by environmental factors such as pH and temperature . The compound exhibits low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
Safety and Hazards
properties
IUPAC Name |
(5-aminopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHYRRFTYDWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680676 | |
Record name | (5-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopyridin-3-yl)boronic acid | |
CAS RN |
1169748-84-8 | |
Record name | B-(5-Amino-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1169748-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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